Guanidine-d5 deuteriochloride
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Overview
Description
Guanidine-d5 deuteriochloride: is a deuterated form of guanidine hydrochloride, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, including its stability and isotopic labeling, which make it valuable in various analytical and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanidine-d5 deuteriochloride can be synthesized through the reaction of deuterated ammonia with cyanamide, followed by the addition of deuterium chloride. The reaction typically occurs under controlled conditions to ensure the complete substitution of hydrogen with deuterium .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process includes the purification of the final product to achieve high isotopic purity, often exceeding 98% .
Chemical Reactions Analysis
Types of Reactions: Guanidine-d5 deuteriochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated urea derivatives.
Reduction: It can be reduced to form deuterated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiocyanate can be used under mild conditions.
Major Products:
Oxidation: Deuterated urea derivatives.
Reduction: Deuterated amines.
Substitution: Various deuterated guanidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Guanidine-d5 deuteriochloride is used as a stable isotope-labeled compound in NMR spectroscopy and mass spectrometry to study reaction mechanisms and molecular structures .
Biology: In biological research, it is used to study protein denaturation and folding, as well as enzyme mechanisms due to its ability to act as a chaotropic agent .
Medicine: It has applications in drug development and pharmacokinetics, where it helps in tracing metabolic pathways and understanding drug interactions .
Industry: In the industrial sector, it is used in the synthesis of deuterated pharmaceuticals and agrochemicals, providing insights into reaction pathways and improving product stability .
Mechanism of Action
Guanidine-d5 deuteriochloride exerts its effects primarily through its strong basicity and ability to form stable hydrogen bonds. It enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes. This makes it useful in studying muscle physiology and related disorders .
Comparison with Similar Compounds
- Guanidine hydrochloride
- Methylamine-d5 deuteriochloride
- Fluoxetine-d5 hydrochloride
- Sodium propionate-d5
Comparison: Guanidine-d5 deuteriochloride is unique due to its high isotopic purity and stability, making it more suitable for precise analytical applications compared to its non-deuterated counterparts. Its deuterated nature also provides distinct advantages in NMR spectroscopy and mass spectrometry, offering clearer insights into molecular structures and reaction mechanisms .
Properties
Molecular Formula |
CH5N3 |
---|---|
Molecular Weight |
64.102 g/mol |
IUPAC Name |
1,1,2,3,3-pentadeuterioguanidine |
InChI |
InChI=1S/CH5N3/c2-1(3)4/h(H5,2,3,4)/i/hD5 |
InChI Key |
ZRALSGWEFCBTJO-NSPFYZSMSA-N |
Isomeric SMILES |
[2H]N=C(N([2H])[2H])N([2H])[2H] |
Canonical SMILES |
C(=N)(N)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.